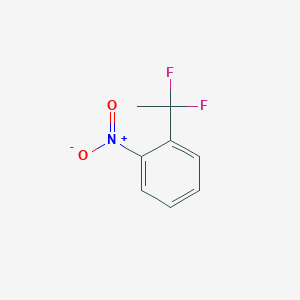

1-(1,1-Difluoroethyl)-2-nitrobenzene

Description

1-(1,1-Difluoroethyl)-2-nitrobenzene is an organic compound characterized by the presence of a difluoroethyl group and a nitro group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-4-2-3-5-7(6)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAATWIWRTPMVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction is carried out under specific conditions to ensure the selective introduction of the difluoroethyl group onto the aromatic ring.

Industrial production methods for this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the difluoroethyl group, leading to the formation of carbonyl-containing products.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Chemistry

1-(1,1-Difluoroethyl)-2-nitrobenzene serves as a building block for synthesizing more complex fluorinated aromatic compounds. These compounds are particularly useful in medicinal chemistry due to their unique pharmacokinetic properties.

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activities : In vitro assays suggest that it may induce apoptosis in cancer cells, with IC50 values ranging from 10 µM to 50 µM.

Medicine

Fluorinated compounds like 1-(1,1-difluoroethyl)-2-nitrobenzene are of significant interest in drug design. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of pharmaceutical agents.

Industry

This compound is utilized in the production of specialty chemicals and materials. The fluorine atoms contribute to increased chemical stability and resistance to degradation, making it suitable for various industrial applications.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that halogenated aromatic compounds similar to 1-(1,1-difluoroethyl)-2-nitrobenzene exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of bacterial cell membranes.

Cytotoxicity Evaluation

Research conducted on various cancer cell lines revealed that derivatives of this compound could induce apoptosis through the generation of reactive oxygen species (ROS). This property was highlighted in a study where different cell lines showed varying sensitivity levels based on their IC50 values.

Neuroactivity Studies

Preliminary investigations suggest potential interactions with neurotransmitter systems. Its structural similarity to known neuroactive compounds raises the possibility of it acting as a ligand for GABA receptors. Further studies are warranted to explore these neuropharmacological effects.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-2-nitrobenzene and its derivatives involves interactions with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The nitro group, upon reduction to an amino group, can form hydrogen bonds and other interactions with biological macromolecules, affecting their function.

Comparison with Similar Compounds

1-(1,1-Difluoroethyl)-2-nitrobenzene can be compared with other similar compounds, such as:

1-(1,1-Difluoroethyl)-2-fluorobenzene: This compound lacks the nitro group, which significantly alters its reactivity and applications.

1-Bromo-4-(1,1-difluoroethyl)benzene:

2,2-Dichloro-1,1-difluoroethyl methyl ether: This compound contains a difluoroethyl group but is structurally different due to the presence of an ether linkage and chlorine atoms.

The uniqueness of 1-(1,1-Difluoroethyl)-2-nitrobenzene lies in the combination of the difluoroethyl and nitro groups, which confer distinct chemical and biological properties.

Biological Activity

1-(1,1-Difluoroethyl)-2-nitrobenzene is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological effects, mechanisms of action, and implications for drug development.

1-(1,1-Difluoroethyl)-2-nitrobenzene is characterized by the presence of a nitro group and a difluoroethyl substituent. The molecular formula is , with a molecular weight of approximately 195.15 g/mol. The difluoroethyl group enhances the compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties .

The biological activity of 1-(1,1-Difluoroethyl)-2-nitrobenzene is primarily attributed to its interaction with various biological targets. Research indicates that the compound can form dimeric complexes that may modulate enzyme activity through hydrogen bonding interactions . The presence of the nitro group contributes to its electrophilic nature, which can facilitate reactions with nucleophiles in biological systems.

Anticancer Properties

Several studies have investigated the anticancer potential of nitro-substituted aromatic compounds, including 1-(1,1-Difluoroethyl)-2-nitrobenzene. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it has been reported to induce apoptosis in PAK1-dependent cancer cells by disrupting signaling pathways crucial for cell survival and proliferation .

Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes involved in cancer progression. For example, it has been shown to inhibit PAK1 kinase activity selectively at lower concentrations compared to other inhibitors, suggesting a potential role as a targeted therapeutic agent in PAK1-dependent malignancies .

Case Studies

Case Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of 1-(1,1-Difluoroethyl)-2-nitrobenzene on human cancer cell lines, the compound was tested across various concentrations. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 μM in PAK1-dependent cells. The mechanism involved sustained degradation of PAK1 and subsequent inhibition of downstream signaling pathways .

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of 1-(1,1-Difluoroethyl)-2-nitrobenzene against PAK kinases. The study demonstrated that the compound selectively inhibited PAK1 without affecting PAK2 or other kinases at concentrations that were not cytotoxic to normal cells. This selectivity highlights its potential as a therapeutic agent with reduced side effects compared to broader-spectrum kinase inhibitors .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer Activity | Inhibition of cell proliferation | 15 | |

| Enzyme Inhibition | PAK1 kinase inhibition | <10 | |

| Selectivity | Selective for PAK1 over PAK2 | N/A |

Table 2: Comparison with Related Compounds

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 1-(1,1-Difluoroethyl)-2-nitrobenzene | 15 | PAK1 degradation |

| NVS-PAK1-1 | ~100 | Allosteric inhibition |

| BJG-05-039 | <10 | Selective degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.